1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole
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Overview
Description
1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a sulfonylazetidine moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The sulfonylazetidine moiety is then introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an azetidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be tailored to ensure the highest purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the sulfonyl group would produce a sulfide.
Scientific Research Applications
1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its benzimidazole core is known for its potential as an antiparasitic and antifungal agent.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonylazetidine moiety may enhance its binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- 1-((1-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Uniqueness
1-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole stands out due to its unique combination of a benzimidazole core and a sulfonylazetidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-2-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-3-14-8-9-17(23-14)24(21,22)19-10-13(11-19)20-12(2)18-15-6-4-5-7-16(15)20/h4-9,13H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUDWSAATASCKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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